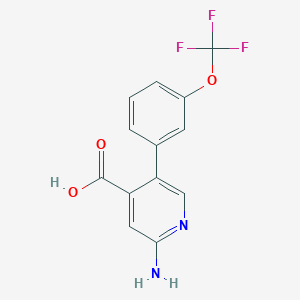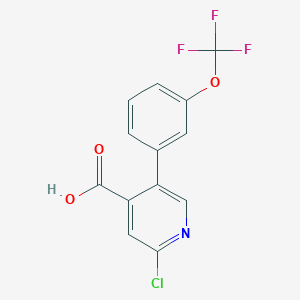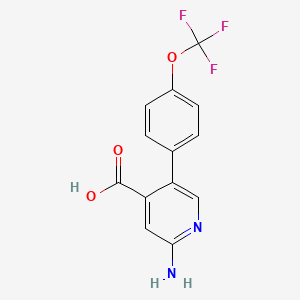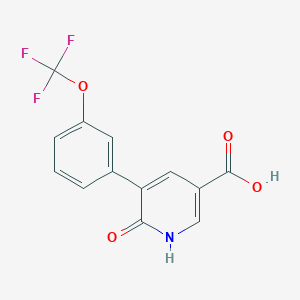
3-(4-Trifluoromethoxyphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Trifluoromethoxyphenyl)picolinic acid (TFMPA) is a small organic compound that is widely used in scientific research. It has a wide range of applications in fields such as biochemistry, physiology, and pharmacology. TFMPA is a versatile compound that is used in a number of different ways in laboratory experiments.
作用機序
The mechanism of action of 3-(4-Trifluoromethoxyphenyl)picolinic acid, 95% is not well understood. However, it is believed to act as an antagonist of certain neurotransmitters, such as dopamine, serotonin, and norepinephrine. This means that it can block the action of these neurotransmitters, which can lead to a variety of effects on the body.
Biochemical and Physiological Effects
3-(4-Trifluoromethoxyphenyl)picolinic acid, 95% has been found to have a number of biochemical and physiological effects on the body. It has been found to have an inhibitory effect on the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. It has also been found to have an inhibitory effect on the activity of certain proteins, such as cyclooxygenase-2. In addition, 3-(4-Trifluoromethoxyphenyl)picolinic acid, 95% has been found to have an inhibitory effect on the activity of certain hormones, such as cortisol and progesterone.
実験室実験の利点と制限
One of the main advantages of using 3-(4-Trifluoromethoxyphenyl)picolinic acid, 95% in laboratory experiments is its low cost and easy availability. It is also a relatively safe compound to use, as it has low toxicity and is not known to be carcinogenic. However, there are some limitations to using 3-(4-Trifluoromethoxyphenyl)picolinic acid, 95% in laboratory experiments. For example, it is not very soluble in water, which can limit its use in certain experiments. In addition, its mechanism of action is not well understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are a number of potential future directions for the use of 3-(4-Trifluoromethoxyphenyl)picolinic acid, 95% in scientific research. One potential direction is to investigate the effects of 3-(4-Trifluoromethoxyphenyl)picolinic acid, 95% on various diseases and disorders, such as Alzheimer’s disease and depression. Another potential direction is to investigate the effects of 3-(4-Trifluoromethoxyphenyl)picolinic acid, 95% on various cancer types, as it has been found to have an inhibitory effect on certain proteins involved in cancer progression. In addition, further research into the mechanism of action of 3-(4-Trifluoromethoxyphenyl)picolinic acid, 95% could lead to a better understanding of its effects on the body and its potential uses in the treatment of various diseases and disorders.
合成法
3-(4-Trifluoromethoxyphenyl)picolinic acid, 95% can be synthesized using a variety of methods, including the use of a Grignard reaction. The Grignard reaction involves the use of a Grignard reagent, which is a metal-containing compound that reacts with an organic compound to form a new compound. The reaction requires the use of a base, such as sodium hydroxide, to neutralize the reaction. The reaction results in the formation of a new compound, 3-(4-Trifluoromethoxyphenyl)picolinic acid, 95%.
科学的研究の応用
3-(4-Trifluoromethoxyphenyl)picolinic acid, 95% has a number of applications in scientific research, including its use as a reagent in various biochemical and physiological experiments. It has been used to study the effects of various compounds on the human body, as well as to study the effects of various drugs on the body. In addition, 3-(4-Trifluoromethoxyphenyl)picolinic acid, 95% has been used to study the effects of various environmental factors on the body, such as air pollution and ultraviolet radiation.
特性
IUPAC Name |
3-[4-(trifluoromethoxy)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)20-9-5-3-8(4-6-9)10-2-1-7-17-11(10)12(18)19/h1-7H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYZKHYGYHLZTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6393571.png)
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxyisonicotinic acid, 95%](/img/structure/B6393584.png)
![2-Amino-5-[3-(cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6393586.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6393600.png)
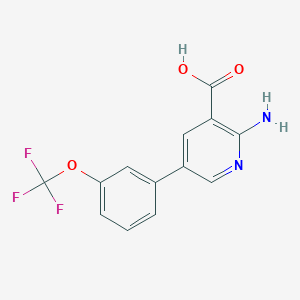

![5-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6393612.png)
![2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6393621.png)
